molecular formula C11H13NO B182737 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 131880-76-7

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No. B182737
M. Wt: 175.23 g/mol
InChI Key: XIKHMUMEEURMLM-UHFFFAOYSA-N
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Description

“1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has been a significant area of research due to the diverse biological activities and applications of indole derivatives. A comprehensive review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the importance of understanding the various synthetic routes to access indole compounds. This classification aids in the development of new methods and the identification of challenges that need to be overcome in indole chemistry (Taber & Tirunahari, 2011).

Fischer Synthesis of Indoles

The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones has been reviewed, showcasing a method for indole formation. This synthesis pathway illustrates the versatility of indole chemistry and the potential to create complex indole derivatives through different transformations, including 1,2 and 1,4 shifts and the splitting out of substituents. Such synthetic approaches are fundamental for the exploration of indole-based compounds for scientific research applications (Fusco & Sannicolo, 1978).

Application in Far-Infrared Laser Technology

Indole derivatives, due to their structural and electronic properties, may find applications in fields such as far-infrared (FIR) laser technology. Research on methyl alcohol as a lasing molecule highlights the broader context of organic compounds' role in laser technology and spectroscopy. Although not directly related to "1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one," understanding the properties of organic molecules like methyl alcohol can provide insights into the potential applications of indole derivatives in technological advancements (Moruzzi, Moraes, & Strumia, 1992).

Downstream Processing in Biotechnology

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of separation and purification techniques in biotechnology. This research area is relevant for the production and application of various chemical compounds, including indole derivatives. Efficient downstream processing is crucial for the commercialization and application of these compounds in different industries (Xiu & Zeng, 2008).

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHMUMEEURMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2-methylindoline (20.0 g, 0.15 mol) and dimethylaminopyridine (500 mg, 5 mmol) in pyridine (50 mL) at room temperature is added acetic anhydride (20 mL). The mixture is stirred at ambient temperature for 18 h, diluted with ethyl acetate, washed with 1 N aqueous hydrochloric acid, water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 26.3 g (100%) of the title compound as an amber oil. MS (ESI+) m/z 176.1 (M+H).
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100%

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